5-Phenyl-2-propan-2-yl-1,2,4-triazol-3-amine
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Overview
Description
“5-Phenyl-2-propan-2-yl-1,2,4-triazol-3-amine” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing two carbon and three nitrogen atoms in the five-membered ring . These compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “5-Phenyl-2-propan-2-yl-1,2,4-triazol-3-amine”, involves various techniques. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “5-Phenyl-2-propan-2-yl-1,2,4-triazol-3-amine” is characterized by the presence of a 1,2,4-triazole ring, a phenyl group, and a propan-2-yl group . The exact structure can be confirmed using spectroscopic techniques .Scientific Research Applications
Anticancer Agents
Scientific Field
Summary of the Application
1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 .
Methods of Application
The compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated using the MTT assay .
Results or Outcomes
Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against the Hela cell line . Among these compounds, 10j bearing a 2,4-difluoro group at the phenyl moiety demonstrated adequate cytotoxic effect .
Synthesis of Heterocyclic Compounds
Scientific Field
Summary of the Application
1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies .
Methods of Application
This review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .
Results or Outcomes
The review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
Antimicrobial Agents
Scientific Field
Pharmaceutical Chemistry, Microbiology
Summary of the Application
1,2,4-triazole derivatives have been found to exhibit significant antimicrobial activity . These compounds have been used in the development of various medicines such as Fluconazole, which contains a 1,2,4-triazole group .
Methods of Application
The antimicrobial activity of these compounds is typically evaluated using standard microbiological techniques, such as the disk diffusion method or broth dilution method .
Results or Outcomes
The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .
Organic Catalysts
Summary of the Application
1,2,4-triazoles have been used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and as organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Methods of Application
The synthesis of these compounds typically involves multicomponent reactions (MCRs), which are a direct and powerful process for the synthesis of different functionalized heterocyclic structures including triazoles .
Results or Outcomes
The established previous methods demonstrate that multicomponent reactions (MCRs) are a direct and powerful process for the synthesis of different functionalized heterocyclic structures including triazoles .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-phenyl-2-propan-2-yl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8(2)15-11(12)13-10(14-15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSIBEZRSRHNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC(=N1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-2-propan-2-yl-1,2,4-triazol-3-amine | |
CAS RN |
1785106-45-7 |
Source
|
Record name | 3-phenyl-1-(propan-2-yl)-1H-1,2,4-triazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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